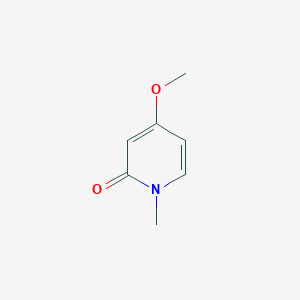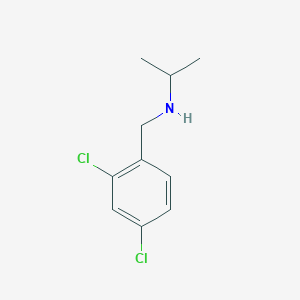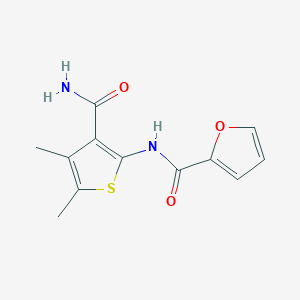
4-Nitrobenzylamine
Vue d'ensemble
Description
4-Nitrobenzylamine is an organic compound with the molecular formula C7H8N2O2. It is characterized by a benzene ring substituted with a nitro group (NO2) at the para position and an amine group (NH2) at the benzyl position. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Applications De Recherche Scientifique
4-Nitrobenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme-catalyzed reactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
4-Nitrobenzylamine is a chemical compound used in various applications, including as a precursor in organic synthesis . It’s important to note that the targets can vary depending on the specific context of its use, such as the type of organism and the physiological conditions.
Mode of Action
It has been used in the chemical modification of graphite powder and multiwalled carbon nanotubes . In this context, it’s believed that this compound partially intercalates at the surface of these materials .
Result of Action
It has been used in the preparation of 2-fluoro-6-(4-nitrobenzylamino)purine , suggesting that it can participate in synthetic reactions to produce other compounds with biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Nitrobenzylamine can be synthesized through several methods. One common approach involves the reduction of 4-nitrobenzyl chloride using ammonia or an amine source. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney nickel.
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of 4-nitrobenzyl chloride. This process involves the use of hydrogen gas and a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions. The reaction is carried out in a solvent like ethanol or methanol to facilitate the dissolution of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrobenzylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as iron and hydrochloric acid.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or Raney nickel as catalysts.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4-Aminobenzylamine.
Substitution: Derivatives with substituted functional groups at the benzyl position.
Oxidation: 4-Nitrobenzaldehyde or 4-Nitrobenzoic acid.
Comparaison Avec Des Composés Similaires
4-Nitrobenzylamine can be compared with other benzylamine derivatives, such as:
- 4-Fluorobenzylamine
- 4-Chlorobenzylamine
- 4-Methoxybenzylamine
- 4-Methylbenzylamine
- 4-Aminobenzylamine
Uniqueness: The presence of the nitro group in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo reduction and substitution reactions distinguishes it from other benzylamine derivatives, which may not possess the same level of versatility in chemical transformations.
Propriétés
IUPAC Name |
(4-nitrophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVBBZFQPGORMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18600-42-5 (mono-hydrochloride) | |
| Record name | 4-Nitrobenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50224996 | |
| Record name | 4-Nitrobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7409-30-5 | |
| Record name | 4-Nitrobenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)


![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)


![2-[4-(Tert-pentyl)phenoxy]acetic acid](/img/structure/B181238.png)



